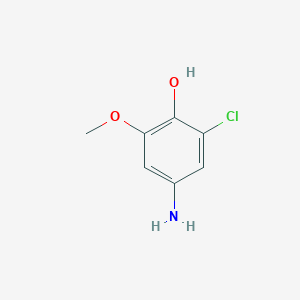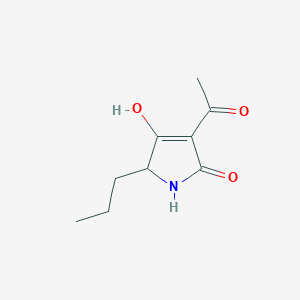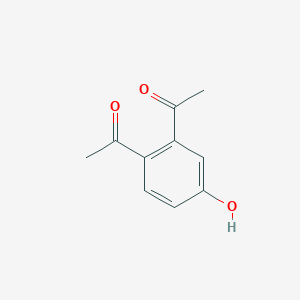
1,1'-(4-Hydroxy-1,2-phenylene)di(ethan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(4-Hydroxy-1,2-phenylene)di(ethan-1-one) is a bifunctional carbonyl compound with the molecular formula C10H10O4. This compound is known for its unique structure, which includes two acetyl groups attached to a phenylene ring with a hydroxyl group at the para position. It is also referred to as 4,6-diacetylresorcinol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1’-(4-Hydroxy-1,2-phenylene)di(ethan-1-one) can be synthesized through the acetylation of resorcinol in the presence of zinc chloride . Another method involves the Friedel-Craft acylation reaction between phloroglucinol and acetic anhydride in ethyl acetate at room temperature using CuSO4.5H2O as a catalyst . The reaction conditions vary, with some methods requiring temperatures of 145-150°C for 15 minutes, while others use room temperature conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of boron trifluoride-acetic acid complex or boron trifluoride-ethyl ether complex as catalysts. These methods are efficient and yield high purity products .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(4-Hydroxy-1,2-phenylene)di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted phenylene derivatives .
Aplicaciones Científicas De Investigación
1,1’-(4-Hydroxy-1,2-phenylene)di(ethan-1-one) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,1’-(4-Hydroxy-1,2-phenylene)di(ethan-1-one) involves its ability to form stable complexes with metal ions. The hydroxyl and carbonyl groups act as ligands, coordinating with metal ions to form chelates. These chelates exhibit unique properties, making them useful in various applications .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(2,4,6-Trihydroxy-1,3-phenylene)di(ethan-1-one): Similar structure but with an additional hydroxyl group.
1,1’-(1,4-phenylene)di(ethan-1-one): Lacks the hydroxyl group, making it less reactive.
1,1’-(1,3-phenylene)di(ethan-1-one): Different positioning of the acetyl groups, leading to different reactivity.
Uniqueness
1,1’-(4-Hydroxy-1,2-phenylene)di(ethan-1-one) is unique due to its bifunctional nature, allowing it to participate in a wide range of chemical reactions. Its ability to form stable metal complexes makes it particularly valuable in scientific research and industrial applications .
Propiedades
Número CAS |
90464-79-2 |
|---|---|
Fórmula molecular |
C10H10O3 |
Peso molecular |
178.18 g/mol |
Nombre IUPAC |
1-(2-acetyl-4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C10H10O3/c1-6(11)9-4-3-8(13)5-10(9)7(2)12/h3-5,13H,1-2H3 |
Clave InChI |
KJTIQYSFSYOVFV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1)O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone](/img/structure/B14353853.png)

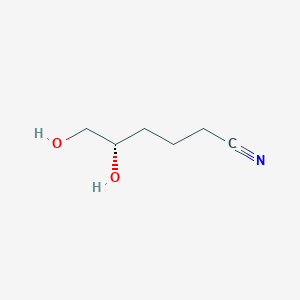

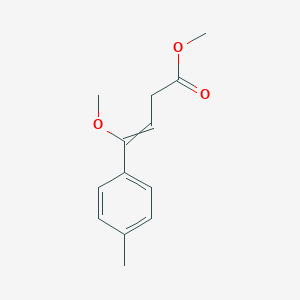
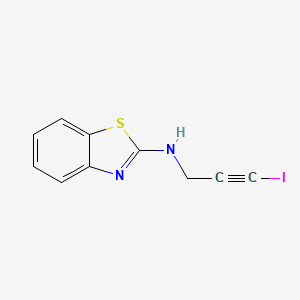
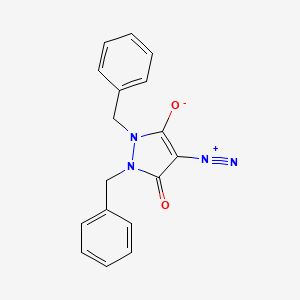
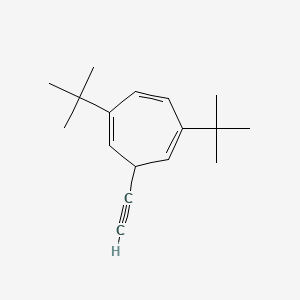
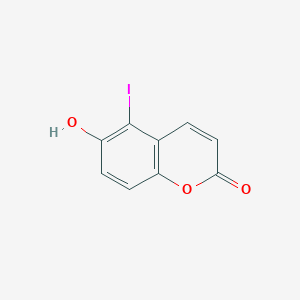

![6-[2-(Diethylamino)ethoxy]-6-oxohexanoate](/img/structure/B14353905.png)
